Welcome to the BenchChem Online Store!
molecular formula C9H6F2O B6619018 4-(2,2-Difluorovinyl)benzaldehyde CAS No. 875110-45-5

4-(2,2-Difluorovinyl)benzaldehyde

Cat. No. B6619018
M. Wt: 168.14 g/mol
InChI Key: WMTWEMZPHHVEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08048897B2

Procedure details

In a nitrogen stream, a 2M hydrochloric acid aqueous solution (2.5 mL) was added to a solution of 1-diethoxymethyl-4-(2,2-difluorovinyl)benzene (998.1 mg, 4.12 mmol) in ether (4 mL) cooled in an ice bath and the reaction mixture was stirred at the same temperature for three minutes and at room temperature for 3.75 hours. The reaction mixture was extracted with ether and the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution and a saturated sodium chloride aqueous solution, and dried over sodium sulfate. The solvent was distilled under reduced pressure to obtain a crude compound.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
1-diethoxymethyl-4-(2,2-difluorovinyl)benzene
Quantity
998.1 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:4][CH:5](OCC)[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([F:15])[F:14])=[CH:8][CH:7]=1)C>CCOCC>[F:14][C:13]([F:15])=[CH:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[O:4])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
1-diethoxymethyl-4-(2,2-difluorovinyl)benzene
Quantity
998.1 mg
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)C=C(F)F)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for three minutes and at room temperature for 3.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
FC(=CC1=CC=C(C=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.